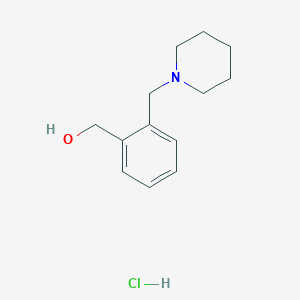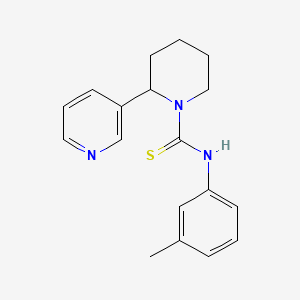![molecular formula C17H15ClN2O3S B2886022 2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid CAS No. 847362-46-3](/img/structure/B2886022.png)
2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as ketamine, have been synthesized using hydroxy ketone intermediates . The synthesis process typically involves multiple steps, including reactions with various reagents and subsequent dehydration or oxidation .Chemical Reactions Analysis
The chemical reactions a compound can undergo are largely determined by its molecular structure. For example, indole derivatives, which are structurally similar to your compound, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties also include the set of chemical changes that the substance can undergo . Specific physical and chemical properties for this compound are not available.科学的研究の応用
Synthesis and Derivatives
Quinoxaline derivatives, including those with chlorophenyl and methylsulfanyl groups, are synthesized for various applications. These compounds are created using different synthetic routes, such as the Friedländer synthesis, which is a key method for constructing quinoxaline frameworks. These methods are pivotal for creating molecules with potential biological activity and for the development of new materials with specific properties (Didenko et al., 2015).
Antimicrobial and Antituberculosis Agents
Quinoxaline derivatives are evaluated for their biological activities, including antimicrobial and antituberculosis effects. The structural modifications on the quinoxaline nucleus, such as the addition of chloro, methyl, or methoxy groups, significantly affect their bioactivity. These compounds show promise as leads for developing new therapeutics against resistant strains of bacteria (Jaso et al., 2005).
Antimalarial Activity
Some quinoxaline derivatives have been investigated for their antimalarial properties. The modifications on the quinoxaline structure can lead to compounds with potent activity against Plasmodium falciparum strains. These studies suggest the potential of quinoxaline derivatives in the development of new antimalarial agents (Görlitzer et al., 2006).
Photovoltaic and Electronic Applications
Quinoxaline derivatives also find applications in materials science, particularly in the development of organic electronics and photovoltaic devices. Their structural and optical properties are studied for applications in thin films and organic–inorganic photodiode fabrication. These compounds contribute to advancements in renewable energy technologies and electronic materials (Zeyada et al., 2016).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions .
Biochemical Pathways
It may potentially influence pathways related to its structural analogs .
Pharmacokinetics
Its bioavailability, half-life, and metabolic stability remain unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-4-2-1-3-11(12)8-24-9-15-16(21)20-14-7-10(17(22)23)5-6-13(14)19-15/h1-7,15,19H,8-9H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUCCLVKJDYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2C(=O)NC3=C(N2)C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide](/img/structure/B2885940.png)
![N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide](/img/structure/B2885941.png)

![3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2885945.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2885948.png)
![N,1,2-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2885949.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2885952.png)


![4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2885957.png)
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B2885960.png)